2-Octynyladenosine
Overview
Description
2-Octynyladenosine is a synthetic adenosine receptor agonist known for its potential therapeutic effects, particularly in cardiovascular and mitochondrial functions. It is a derivative of adenosine, modified to enhance its stability and efficacy in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Octynyladenosine involves the alkylation of adenosine with an octynyl group. This process typically requires the use of a strong base, such as sodium hydride, to deprotonate the adenosine, followed by the addition of an octynyl halide. The reaction is carried out in an aprotic solvent like dimethylformamide under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the high purity of the final product. The reaction conditions are optimized for scalability, often involving continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Octynyladenosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond in the octynyl group to a double or single bond.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the adenosine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of octynyl ketones or carboxylic acids.
Reduction: Formation of octenyl or octyl adenosine derivatives.
Substitution: Various substituted adenosine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a model compound to study adenosine receptor interactions and synthetic modifications.
Biology: Investigated for its role in cellular signaling pathways and receptor binding studies.
Medicine: Explored for its antihypertensive effects and cardioprotective properties, particularly in ischemic heart conditions
Mechanism of Action
2-Octynyladenosine exerts its effects primarily through the activation of adenosine receptors. It binds to these receptors, mimicking the action of endogenous adenosine. This binding leads to various downstream effects, including vasodilation, anti-inflammatory responses, and cardioprotection. The compound has been shown to preserve mitochondrial function during ischemic conditions, enhancing energy production and reducing cellular damage .
Comparison with Similar Compounds
Adenosine: The parent compound, naturally occurring in the body, with a broader range of biological effects.
2-Chloroadenosine: Another synthetic derivative with similar receptor agonist properties but different pharmacokinetic profiles.
N6-Cyclopentyladenosine: A selective adenosine receptor agonist with distinct receptor subtype selectivity.
Uniqueness: 2-Octynyladenosine is unique due to its enhanced stability and resistance to enzymatic degradation compared to adenosine. This makes it a more potent and longer-lasting agonist, particularly useful in therapeutic applications targeting cardiovascular and mitochondrial functions .
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-2-oct-1-ynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O4/c1-2-3-4-5-6-7-8-12-21-16(19)13-17(22-12)23(10-20-13)18-15(26)14(25)11(9-24)27-18/h10-11,14-15,18,24-26H,2-6,9H2,1H3,(H2,19,21,22)/t11-,14-,15-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGGIHKSKVAPEY-XKLVTHTNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238211 | |
Record name | YT 146 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10238211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90596-75-1 | |
Record name | YT 146 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90596-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | YT 146 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090596751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | YT 146 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10238211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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